![molecular formula C15H12ClNO3 B183552 Methyl 2-[(2-chlorobenzoyl)amino]benzoate CAS No. 5347-24-0](/img/structure/B183552.png)
Methyl 2-[(2-chlorobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2-chlorobenzoyl)amino]benzoate, also known as Methyl N-(2-chlorobenzoyl)-anthranilate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of anthranilic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化学的および生理学的効果
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro and in vivo. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
実験室実験の利点と制限
One advantage of using Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate in lab experiments is its versatility in synthesis. It can be easily synthesized from commercially available starting materials and can be used as a precursor for a variety of compounds. However, one limitation is its potential toxicity, which requires caution in handling and disposal.
将来の方向性
There are several future directions for research on Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate. One direction is to further investigate its potential as a fluorescent probe for imaging biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
合成法
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate can be synthesized through the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 2-[(2-chlorobenzoyl)amino]benzoate N-(2-chlorobenzoyl)-anthranilate, which can be further converted to Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate by reacting it with methanol and a small amount of acid catalyst.
科学的研究の応用
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has various scientific research applications. It has been used as a precursor in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs. It has also been used as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides. In addition, Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in organic electronics and as a fluorescent probe.
特性
CAS番号 |
5347-24-0 |
|---|---|
製品名 |
Methyl 2-[(2-chlorobenzoyl)amino]benzoate |
分子式 |
C15H12ClNO3 |
分子量 |
289.71 g/mol |
IUPAC名 |
methyl 2-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
InChIキー |
RVGQWMWLYCVLBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



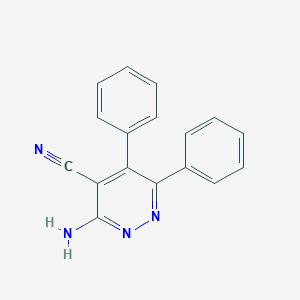
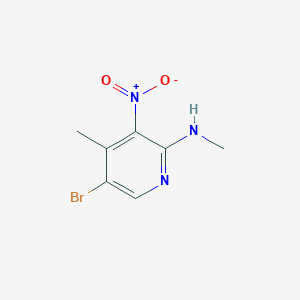
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)


![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)

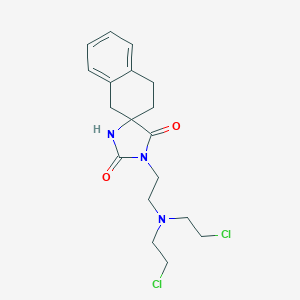

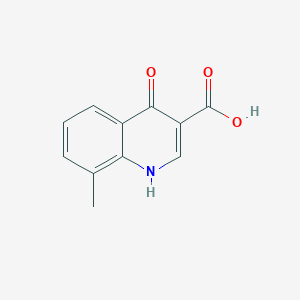

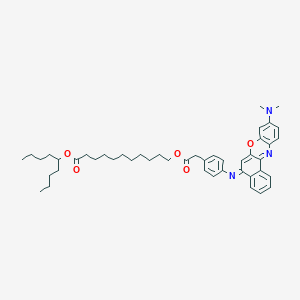
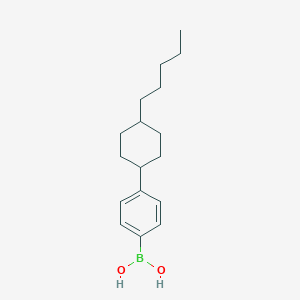
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)